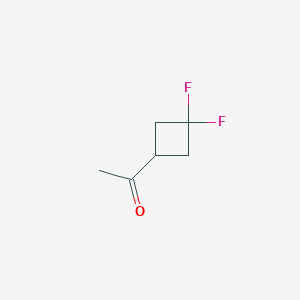

1-(3,3-Difluorocyclobutyl)ethan-1-one

Description

Properties

IUPAC Name |

1-(3,3-difluorocyclobutyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O/c1-4(9)5-2-6(7,8)3-5/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSRYRUBLFSMDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC(C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(3,3-Difluorocyclobutyl)ethan-1-one CAS number 1621223-57-1

An In-depth Technical Guide to 1-(3,3-Difluorocyclobutyl)ethan-1-one (CAS 1621223-57-1): Synthesis, Characterization, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated ketone building block of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of the 3,3-difluorocyclobutyl motif into bioactive molecules can profoundly influence their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This document details the strategic importance of this structural moiety, outlines robust synthetic strategies for the title compound starting from key precursors, provides a predicted spectroscopic profile for its characterization, and discusses its current and future applications. The content is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable synthetic intermediate.

Part 1: The Strategic Importance of the 3,3-Difluorocyclobutyl Moiety in Medicinal Chemistry

The deliberate introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can be exploited to fine-tune a molecule's electronic and conformational landscape.[1][2] When incorporated as a geminal difluoro group (CF₂), it can act as a non-hydrolyzable bioisostere for a carbonyl or ether oxygen, enhancing metabolic stability and modulating hydrogen bond accepting capacity.

Concurrently, small, strained carbocycles like cyclobutane have gained prominence as "conformational scaffolds".[3][4] They introduce three-dimensional character into otherwise flat molecules, which can improve target specificity and cell permeability. The fusion of these two concepts in the 3,3-difluorocyclobutyl moiety creates a uniquely valuable building block.[5] This group offers a blend of polarity and lipophilicity, conformational rigidity, and enhanced metabolic stability, making it highly attractive for drug design.[3] Recent research has highlighted the potential of difluorocyclobutyl derivatives as effective glucagon-like peptide-1 receptor (GLP-1R) agonists for treating type 2 diabetes, demonstrating the tangible therapeutic potential of this scaffold.[3][6]

Part 2: Physicochemical and Spectroscopic Profile

This compound is a specialized building block used in targeted synthesis campaigns.[7] Its core physical and chemical properties are summarized below.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 1621223-57-1 | [8][9] |

| Molecular Formula | C₆H₈F₂O | [9][10] |

| Molecular Weight | 134.12 g/mol | [7][10] |

| Appearance | Colorless liquid | [7][11] |

| Purity | Typically ≥95-98% | [7][10][12] |

| Solubility | Soluble in common organic solvents (DMSO, DMF, ethanol) | [7] |

| SMILES | CC(=O)C1CC(F)(F)C1 | [10][13] |

| InChIKey | OUSRYRUBLFSMDC-UHFFFAOYSA-N | [11] |

Predicted Analytical Signatures

| Technique | Predicted Signal | Rationale & Causality |

| ¹H NMR | δ ~2.2 ppm (s, 3H); δ ~2.7-3.0 ppm (m, 4H); δ ~3.2-3.5 ppm (m, 1H) | The acetyl methyl protons (-C(=O)CH₃) appear as a singlet. The four protons on the cyclobutane ring adjacent to the CF₂ group will be in a complex multiplet pattern, shifted downfield by the fluorine atoms. The single methine proton adjacent to the ketone will also be a downfield multiplet.[16] |

| ¹³C NMR | δ ~205-210 ppm (C=O); δ ~118 ppm (t, J ≈ 280 Hz, CF₂); δ ~40 ppm (t, CH₂); δ ~35 ppm (CH); δ ~27 ppm (CH₃) | The ketone carbonyl carbon is significantly deshielded. The carbon bearing the two fluorine atoms will appear as a triplet due to strong one-bond C-F coupling. The remaining aliphatic carbons will appear in the typical upfield region.[17][18] |

| ¹⁹F NMR | A complex multiplet pattern centered around -80 to -100 ppm. | The two fluorine atoms are diastereotopic and will exhibit geminal F-F coupling and vicinal H-F coupling, leading to a complex signal, likely an AB quartet further split by protons.[17] |

| IR (Infrared) | Strong, sharp absorbance at ~1715 cm⁻¹ | This is the characteristic stretching frequency for a saturated aliphatic ketone (C=O).[14] |

| MS (Mass Spec) | M⁺ at m/z = 134.1; Key fragment at m/z = 91.0 ([M-COCH₃]⁺) | The molecular ion peak should be observable. A primary fragmentation pathway would be the alpha-cleavage of the acetyl group, resulting in a prominent difluorocyclobutyl cation.[14] |

Part 3: Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of this compound is not directly reported in detail, but a logical and efficient pathway can be designed based on the well-established synthesis of its carboxylic acid precursor, 3,3-Difluorocyclobutanecarboxylic acid (3,3-DFCB).

Retrosynthetic Analysis

A robust retrosynthesis disconnects the target ketone at the C-C bond between the carbonyl and the cyclobutane ring. This reveals a synthon for a 3,3-difluorocyclobutyl group and an acetyl group. This leads to practical starting materials such as 3,3-DFCB or its derivatives (e.g., acyl chloride, nitrile, or Weinreb amide).

Caption: Retrosynthesis of the target ketone.

Protocol 1: Synthesis of the Key Precursor: 3,3-Difluorocyclobutanecarboxylic Acid (3,3-DFCB)

This protocol is adapted from established literature procedures for the saponification of the corresponding ethyl ester, which is a common downstream product from the cycloaddition of 1,1-difluoroethylene.[17][19]

Objective: To hydrolyze ethyl 3,3-difluorocyclobutanecarboxylate to 3,3-difluorocyclobutanecarboxylic acid.

Materials:

-

Ethyl 3,3-difluorocyclobutanecarboxylate

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Deionized Water (H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve sodium hydroxide (1.1 eq.) in a 1:1 mixture of methanol and water.

-

Addition of Ester: To the stirring basic solution at room temperature, add ethyl 3,3-difluorocyclobutanecarboxylate (1.0 eq.).

-

Reaction Monitoring: Allow the mixture to stir at room temperature for 12-16 hours. The reaction can be monitored by TLC or LC-MS to confirm the disappearance of the starting ester.

-

Solvent Removal: Reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove most of the methanol.

-

Acidification: Cool the remaining aqueous solution in an ice bath. Carefully acidify the mixture to pH 1 by the dropwise addition of concentrated HCl. A white precipitate of the product should form.

-

Extraction: Extract the acidified mixture with a suitable organic solvent like dichloromethane or ethyl acetate (3x volumes).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude 3,3-difluorocyclobutanecarboxylic acid.

-

Purification: The product is often a white solid of high purity.[17] If necessary, it can be further purified by recrystallization.

Protocol 2: Proposed Synthesis via a Weinreb Amide Intermediate

This proposed two-step protocol represents a highly reliable and controlled method for ketone synthesis from a carboxylic acid. The Weinreb amide intermediate is stable to many nucleophiles but reacts cleanly with organometallic reagents to produce ketones without the common side reaction of over-addition to form a tertiary alcohol.[20][21]

Caption: Proposed two-step synthetic workflow.

Step 2a: Formation of N-methoxy-N-methyl-3,3-difluorocyclobutanecarbamide (Weinreb Amide)

Objective: To convert 3,3-DFCB into its corresponding Weinreb amide.

Materials:

-

3,3-Difluorocyclobutanecarboxylic acid (1.0 eq.)

-

Oxalyl chloride or Thionyl chloride (SOCl₂)

-

N,O-Dimethylhydroxylamine hydrochloride (MeO(Me)NH·HCl, 1.2 eq.)

-

Pyridine or Triethylamine (TEA, 2.5 eq.)

-

Anhydrous Dichloromethane (DCM)

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Acid Chloride Formation (Method A): Suspend 3,3-DFCB in anhydrous DCM under an inert atmosphere. Add a catalytic amount of DMF, followed by the dropwise addition of oxalyl chloride (1.2 eq.). Stir at room temperature for 2-3 hours until gas evolution ceases. Remove the solvent and excess reagent in vacuo.

-

Amide Coupling: Dissolve the crude acid chloride in fresh anhydrous DCM. In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride and pyridine (or TEA) in DCM. Cool this amine solution to 0 °C and add the acid chloride solution dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours until complete.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl or water. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure Weinreb amide.

Step 2b: Reaction with Methylmagnesium Bromide

Objective: To convert the Weinreb amide intermediate to the final ketone product.

Materials:

-

Weinreb amide from Step 2a (1.0 eq.)

-

Methylmagnesium bromide (MeMgBr, ~1.2 eq. solution in THF or Et₂O)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Reaction Setup: Dissolve the Weinreb amide in anhydrous THF under an inert atmosphere and cool the solution to 0 °C in an ice bath.

-

Grignard Addition: Add the solution of methylmagnesium bromide dropwise via syringe. The Grignard reagent attacks the carbonyl, forming a stable chelated tetrahedral intermediate.[22][23]

-

Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor for the consumption of starting material by TLC.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl. This protonates the intermediate, which then collapses to the ketone.

-

Extraction: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography to yield pure this compound.

Part 4: Applications and Future Outlook

The primary application of this compound is as a versatile intermediate in the synthesis of more complex, biologically active molecules.[7]

-

Medicinal Chemistry: The ketone functional group serves as a handle for a vast array of chemical transformations, including reductive amination, aldol condensations, and Wittig reactions. This allows for the elaboration of the core scaffold into diverse libraries of compounds for screening against various biological targets. Its role as a precursor to advanced GLP-1R agonists is a prominent example of its utility.[6]

-

Agrochemicals: The principles that make fluorinated compounds valuable in pharmaceuticals—such as enhanced stability and altered bioavailability—are equally applicable in the design of new pesticides and herbicides.[5][19]

-

Future Outlook: Research is likely to expand into the asymmetric synthesis of chiral derivatives of this ketone, opening pathways to enantiomerically pure drug candidates. Further functionalization of the cyclobutane ring, leveraging the directing effects of the ketone and fluoro groups, could yield novel and patentable chemical matter.

Part 5: Handling and Safety Considerations

No specific, comprehensive Safety Data Sheet (SDS) is publicly available for this compound. One vendor flags it with a "Danger" pictogram, but the associated hazard statements appear to be a database error.[13] Therefore, prudent safety practices for handling novel, fluorinated organic ketones should be strictly followed.

-

General Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Reagent Safety: The proposed synthesis involves hazardous reagents. Grignard reagents are pyrophoric and react violently with water.[20] Thionyl chloride and oxalyl chloride are corrosive and toxic.[24] All manipulations involving these reagents must be performed under an inert atmosphere using anhydrous techniques by trained personnel.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, protected from light and moisture.[7]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

- 1. DSpace [kuscholarworks.ku.edu]

- 2. Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - SRIRAMCHEM [sriramchem.com]

- 8. This compound | 1621223-57-1 [chemicalbook.com]

- 9. 1621223-57-1 | CAS DataBase [m.chemicalbook.com]

- 10. chemscene.com [chemscene.com]

- 11. Ethanone, 1-(3,3-difluorocyclobutyl)- | CymitQuimica [cymitquimica.com]

- 12. calpaclab.com [calpaclab.com]

- 13. 1621223-57-1|this compound| Ambeed [ambeed.com]

- 14. Problem 85 Given the following spectroscopic data (IR, Mass Spectrum, 13.. [askfilo.com]

- 15. youtube.com [youtube.com]

- 16. 2-(3,3-difluorocyclobutyl)ethan-1-ol(1056467-54-9) 1H NMR spectrum [chemicalbook.com]

- 17. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. nbinno.com [nbinno.com]

- 20. community.wvu.edu [community.wvu.edu]

- 21. 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds – Introduction to Organic Chemistry [saskoer.ca]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

- 24. merckmillipore.com [merckmillipore.com]

An In-Depth Technical Guide to 1-(3,3-Difluorocyclobutyl)ethan-1-one: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,3-Difluorocyclobutyl)ethan-1-one, a fluorinated ketone, is a compound of increasing interest within the fields of medicinal chemistry and drug discovery. The incorporation of the gem-difluorocyclobutyl motif is a modern strategy to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. This guide provides a comprehensive overview of the physical and chemical properties, synthetic routes, reactivity, and potential applications of this valuable building block, offering insights for its effective utilization in research and development.

The unique properties imparted by fluorine, such as enhanced metabolic stability, altered basicity of neighboring functional groups, and the ability to form specific interactions with biological targets, make fluorinated scaffolds highly desirable in drug design. The cyclobutane ring, a strained four-membered carbocycle, provides a rigid three-dimensional framework that can enforce specific conformations and serve as a bioisosteric replacement for other groups. The combination of these features in this compound makes it a versatile intermediate for the synthesis of novel chemical entities with potentially improved pharmacological profiles.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, characterization, and application in synthesis.

General and Computational Data

| Property | Value | Source |

| CAS Number | 1621223-57-1 | [1] |

| Molecular Formula | C₆H₈F₂O | [2] |

| Molecular Weight | 134.12 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Purity | Typically ≥95% to ≥98% | [2][4] |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | [2] |

| Calculated logP | 1.6207 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 1 | [2] |

Experimental and Predicted Physical Properties

| Property | Value | Notes | Source |

| Boiling Point | 137.0 ± 40.0 °C | Predicted | [5] |

| Density | 1.13 ± 0.1 g/cm³ | Predicted | [5] |

| Solubility | Soluble in common organic solvents such as DMSO, DMF, and ethanol. | --- | [3] |

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. Although specific spectra for this compound are not widely published, the expected spectral features can be inferred from the analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the acetyl methyl group (a singlet) and the protons of the cyclobutyl ring (complex multiplets). The chemical shifts of the cyclobutyl protons will be influenced by the presence of the fluorine atoms and the acetyl group.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the acetyl methyl carbon, and the carbons of the cyclobutyl ring. The carbon atom bearing the two fluorine atoms (C-F₂) will exhibit a characteristic triplet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is a key tool for characterizing this compound and is expected to show a single resonance for the two equivalent fluorine atoms, likely as a multiplet due to coupling with the adjacent protons.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1715-1730 cm⁻¹. Other significant absorptions will include C-H stretching and bending vibrations for the alkyl groups and C-F stretching vibrations.[6]

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 134.12. Fragmentation patterns are expected to involve the loss of the acetyl group, as well as fragmentation of the cyclobutyl ring.

Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through several synthetic strategies, leveraging known methods for the construction of fluorinated cyclobutanes and the introduction of a ketone functionality.

Synthetic Strategies

A plausible and efficient synthetic route involves the oxidation of the corresponding secondary alcohol, 1-(3,3-difluorocyclobutyl)ethan-1-ol. This precursor can be synthesized via the addition of a methyl organometallic reagent, such as methylmagnesium bromide (a Grignard reagent), to 3,3-difluorocyclobutanecarbaldehyde.

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocol: Oxidation of 1-(3,3-Difluorocyclobutyl)ethan-1-ol

-

Dissolution: Dissolve 1-(3,3-difluorocyclobutyl)ethan-1-ol (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Oxidant: To the stirred solution, add an oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 eq) or perform a Swern oxidation.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove the oxidant and byproducts.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the ketone functional group.

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles. For example, reduction with sodium borohydride (NaBH₄) will yield the corresponding secondary alcohol, 1-(3,3-difluorocyclobutyl)ethan-1-ol.

-

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can be employed to convert the carbonyl group into a carbon-carbon double bond, providing access to a range of alkene derivatives.[7]

-

Enolate Formation: In the presence of a suitable base, the ketone can be deprotonated at the α-carbon to form an enolate, which can then participate in various C-C bond-forming reactions.

Stability and Handling

Thermal and Chemical Stability

Fluorinated ketones generally exhibit good thermal and chemical stability.[8] this compound is expected to be stable under normal laboratory conditions. However, prolonged exposure to strong acids or bases may lead to degradation. Stability studies should be conducted under various conditions to establish its shelf-life and appropriate storage conditions for long-term use.[9]

Safety and Handling

Based on available safety data, this compound is a flammable liquid and is irritating to the skin and eyes. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and ignition sources. Recommended storage is at 2-8 °C.[5]

Applications in Drug Discovery and Development

The unique structural and electronic properties of the 3,3-difluorocyclobutyl group make it a valuable motif in medicinal chemistry. Its incorporation can lead to improvements in:

-

Metabolic Stability: The presence of the gem-difluoro group can block potential sites of metabolism, thereby increasing the half-life of a drug candidate.

-

Lipophilicity and Solubility: Fluorine substitution can modulate the lipophilicity (logP) of a molecule, which in turn affects its solubility, permeability, and distribution.

-

Binding Affinity: The conformational rigidity of the cyclobutane ring and the potential for fluorine to engage in specific interactions (e.g., hydrogen bonds, dipole-dipole interactions) can enhance binding affinity to the target protein.

This compound serves as a key starting material for the synthesis of more complex molecules containing this desirable scaffold. For instance, it can be a precursor for the synthesis of novel kinase inhibitors, where the difluorocyclobutyl group can occupy a specific pocket in the ATP-binding site.

Conclusion

This compound is a promising building block for the design and synthesis of novel chemical entities with potential therapeutic applications. Its unique combination of a rigid cyclobutane core and gem-difluoro substitution offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. This guide has provided a comprehensive overview of its known and predicted properties, synthetic accessibility, and potential applications, aiming to facilitate its use in advancing drug discovery and development programs. Further experimental investigation into its physical properties and reactivity will undoubtedly expand its utility in the scientific community.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound - SRIRAMCHEM [sriramchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound CAS#: 1621223-57-1 [m.chemicalbook.com]

- 6. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. fda.gov.ph [fda.gov.ph]

- 8. scispace.com [scispace.com]

- 9. asean.org [asean.org]

Spectroscopic Profile of 1-(3,3-Difluorocyclobutyl)ethan-1-one: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the novel ketone, 1-(3,3-difluorocyclobutyl)ethan-1-one. In the ever-evolving landscape of drug discovery and materials science, the introduction of fluorinated motifs into organic scaffolds is a proven strategy for modulating physicochemical and biological properties. Understanding the precise structural features of these molecules is paramount. This document serves as an essential resource for researchers, scientists, and drug development professionals by offering a detailed interpretation of the predicted Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. The methodologies for data acquisition and the rationale behind the spectral interpretations are discussed in depth, providing a robust framework for the characterization of this and similar fluorinated cyclobutyl ketones.

Introduction: The Significance of Fluorinated Cyclobutanes

The incorporation of fluorine atoms into organic molecules can profoundly influence their conformational preferences, metabolic stability, lipophilicity, and binding affinity to biological targets. The 3,3-difluorocyclobutyl moiety, in particular, is an intriguing structural element. The geminal fluorine atoms induce a significant dipole moment and can alter the puckering of the cyclobutane ring, thereby influencing the spatial arrangement of substituents. This compound is a key building block that combines this unique fluorinated ring system with a reactive ketone functionality, making it a valuable precursor for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug development. This guide provides a detailed predictive analysis of the key spectroscopic data for this compound, enabling its unambiguous identification and facilitating its use in further research.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for Data Acquisition (Predicted):

A standard ¹H NMR spectrum would be acquired on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in deuterochloroform (CDCl₃), a common solvent for NMR analysis. Tetramethylsilane (TMS) would be used as an internal standard (δ = 0.00 ppm).

Caption: Workflow for ¹H NMR data acquisition.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.20 | Quintet | 1H | CH |

| ~2.80 | Multiplet | 2H | CH₂ (adjacent to CF₂) |

| ~2.60 | Multiplet | 2H | CH₂ (adjacent to CH) |

| 2.25 | Singlet | 3H | CH₃ |

Interpretation and Rationale:

The predicted ¹H NMR spectrum of this compound is expected to exhibit four distinct signals.

-

The Methine Proton (CH): The proton on the carbon bearing the acetyl group is expected to appear as a quintet around 3.20 ppm. This downfield shift is attributed to the deshielding effect of the adjacent carbonyl group. The quintet multiplicity arises from coupling to the four neighboring protons on the two adjacent methylene groups of the cyclobutane ring.

-

The Methylene Protons (CH₂): The cyclobutane ring contains two sets of chemically non-equivalent methylene protons. The protons on the carbon adjacent to the gem-difluoro group (C4) are expected to be shifted further downfield (around 2.80 ppm) due to the strong electron-withdrawing effect of the fluorine atoms. These protons would likely appear as a complex multiplet due to coupling with the methine proton and the other methylene protons. The protons on the carbon adjacent to the methine group (C2) are predicted to resonate slightly upfield (around 2.60 ppm) and would also present as a multiplet.

-

The Methyl Protons (CH₃): The three protons of the acetyl group are magnetically equivalent and are not coupled to any other protons. Therefore, they are expected to appear as a sharp singlet at approximately 2.25 ppm.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for Data Acquisition (Predicted):

A standard proton-decoupled ¹³C NMR spectrum would be acquired on a 100 MHz or 125 MHz spectrometer using CDCl₃ as the solvent.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~208.0 | C=O (Ketone) |

| ~115.0 (t, ¹JCF ≈ 250 Hz) | CF₂ |

| ~50.0 | CH |

| ~35.0 (t, ²JCF ≈ 25 Hz) | CH₂ (adjacent to CF₂) |

| ~25.0 | CH₂ (adjacent to CH) |

| ~28.0 | CH₃ |

Interpretation and Rationale:

The predicted ¹³C NMR spectrum should display six distinct carbon signals.

-

The Carbonyl Carbon: The carbon of the ketone group is expected to have the most downfield chemical shift, around 208.0 ppm, which is characteristic for ketones.

-

The Difluorinated Carbon (CF₂): The carbon atom bonded to the two fluorine atoms will exhibit a significant downfield shift due to the electronegativity of fluorine. Its signal is predicted to appear around 115.0 ppm and will be split into a triplet due to the one-bond coupling with the two fluorine atoms (¹JCF) with a large coupling constant of approximately 250 Hz.

-

The Methine Carbon (CH): The carbon attached to the acetyl group is expected to resonate around 50.0 ppm.

-

The Methylene Carbons (CH₂): The two methylene carbons in the cyclobutane ring are chemically distinct. The carbon adjacent to the CF₂ group will be deshielded and is predicted to appear around 35.0 ppm. This signal will also be split into a triplet due to the two-bond coupling with the fluorine atoms (²JCF) with a smaller coupling constant of about 25 Hz. The other methylene carbon is expected at a more upfield position, around 25.0 ppm.

-

The Methyl Carbon (CH₃): The methyl carbon of the acetyl group is predicted to appear at approximately 28.0 ppm.

Predicted Infrared (IR) Spectroscopy

Protocol for Data Acquisition (Predicted):

An IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically using a thin film of the neat liquid on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

Caption: Simplified workflow for FTIR spectroscopy.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Medium | C-H (aliphatic) stretching |

| ~1715 | Strong, Sharp | C=O (ketone) stretching |

| ~1450 | Medium | C-H bending |

| ~1360 | Medium | CH₃ bending |

| ~1100-1000 | Strong | C-F stretching |

Interpretation and Rationale:

The IR spectrum is a powerful tool for identifying functional groups.

-

C-H Stretching: The absorptions in the 2960-2850 cm⁻¹ region are characteristic of C-H stretching vibrations in the aliphatic methyl and cyclobutyl groups.

-

C=O Stretching: A strong, sharp absorption band around 1715 cm⁻¹ is the most prominent feature and is indicative of the carbonyl (C=O) stretching vibration of a saturated ketone.

-

C-H Bending: Medium intensity bands around 1450 cm⁻¹ and 1360 cm⁻¹ are expected for C-H bending vibrations of the methylene and methyl groups, respectively.

-

C-F Stretching: Strong absorption bands in the region of 1100-1000 cm⁻¹ are characteristic of C-F stretching vibrations, confirming the presence of the gem-difluoro group.

Predicted Mass Spectrometry (MS)

Protocol for Data Acquisition (Predicted):

A mass spectrum would be obtained using an electron ionization (EI) source. The sample would be introduced into the mass spectrometer, ionized by a beam of high-energy electrons, and the resulting fragments would be separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrometry Data:

| m/z | Predicted Identity |

| 134 | [M]⁺ (Molecular Ion) |

| 119 | [M - CH₃]⁺ |

| 91 | [M - CH₃CO]⁺ |

| 71 | [C₄H₄F₂]⁺ |

| 43 | [CH₃CO]⁺ (Base Peak) |

Interpretation and Rationale of Fragmentation:

The mass spectrum provides information about the molecular weight and the fragmentation pattern of the molecule.

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 134, corresponding to the molecular weight of this compound (C₆H₈F₂O).

-

Major Fragmentation Pathways: The primary fragmentation is expected to be α-cleavage, which is common for ketones.

-

Loss of a Methyl Radical: Cleavage of the bond between the carbonyl carbon and the methyl group would result in a fragment at m/z 119 ([M - CH₃]⁺).

-

Formation of the Acylium Ion: The most favorable fragmentation is likely the cleavage of the bond between the carbonyl carbon and the cyclobutyl ring, leading to the formation of a stable acylium ion ([CH₃CO]⁺) at m/z 43. This is predicted to be the base peak in the spectrum.

-

Loss of the Acetyl Group: Loss of the entire acetyl group as a radical would generate a fragment corresponding to the difluorocyclobutyl cation at m/z 91.

-

Ring Fragmentation: Further fragmentation of the cyclobutyl ring could also occur, leading to smaller fragments such as the one observed at m/z 71.

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. The predicted data, based on established spectroscopic principles and comparison with analogous structures, offers a comprehensive spectroscopic profile for this novel fluorinated ketone. This information is intended to be a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related compounds, providing a solid foundation for experimental verification and further research endeavors. The self-validating nature of the combined spectroscopic data provides a high degree of confidence in the predicted structural features.

Introduction: The Strategic Union of Fluorine and the Cyclobutane Scaffold

An In-depth Technical Guide to Fluorinated Cyclobutane Derivatives for Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, with over 20% of all pharmaceuticals containing this unique element. The strategic introduction of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and acidity (pKa). When combined with the cyclobutane ring—a strained, puckered, and conformationally constrained four-membered carbocycle—a powerful structural motif emerges. The rigid three-dimensional structure of the cyclobutane scaffold provides a unique platform for orienting substituents in space, acting as a bioisosteric replacement for common groups like alkenes or larger cyclic systems, reducing planarity, and filling hydrophobic pockets in protein targets.

This guide offers a comprehensive exploration of fluorinated cyclobutane derivatives, moving from their synthesis and unique physicochemical properties to their applications. It is designed to provide researchers and drug development professionals with the foundational knowledge and practical insights necessary to leverage these valuable building blocks in their work.

Part 1: Synthesis of Fluorinated Cyclobutane Derivatives

Accessing fluorinated cyclobutanes can be broadly achieved through two primary strategies: constructing the four-membered ring with fluorine already incorporated or by fluorinating a pre-existing cyclobutane core. The choice of strategy is dictated by the availability of starting materials, the desired substitution pattern, and stereochemical requirements.

Ring Formation via [2+2] Cycloaddition Reactions

The [2+2] cycloaddition, where two alkene precursors combine to form a cyclobutane ring, is a fundamental and versatile method. These reactions can be induced either thermally or photochemically.

-

Thermal [2+2] Cycloadditions: These reactions are effective when one of the alkene partners is highly electron-deficient, a condition often met by fluorinated alkenes. The reaction typically proceeds through a stepwise mechanism.

-

Photochemical [2+2] Cycloadditions: Offering milder reaction conditions, photochemical methods are applicable to a wider array of alkenes. The use of photosensitizers, such as benzophenone, is common to facilitate the reaction. Recent advancements have even utilized robust metal-organic frameworks (MOFs) to store gaseous fluorinated alkenes (e.g., trifluoropropene) and facilitate their use in [2+2] photocycloadditions, enhancing safety and handling.

The stereochemical outcome of these reactions is a critical consideration and can be influenced by the reaction conditions and the specific reactants used.

Fluorination of Pre-formed Cyclobutane Scaffolds

This approach is highly valuable as it allows for the late-stage introduction of fluorine into more complex molecules.

This is the most common method for introducing fluorine onto a cyclobutane ring and typically involves the displacement of a leaving group by a fluoride ion. A prominent subset of this category is deoxofluorination.

-

Deoxofluorination: This powerful technique directly converts hydroxyl or carbonyl functionalities into C-F bonds.

-

From Carboxylic Acids: Sulfur tetrafluoride (SF₄) is a classic reagent for converting carboxylic acids directly into trifluoromethyl (CF₃) groups. This method is robust and can be applied to a wide variety of cyclobutane carboxylic acids, including those with aromatic and aliphatic substituents.

-

From Alcohols and Aldehydes: Reagents like diethylaminosulfur trifluoride (DAST) and its more modern, safer analogues like Morph-DAST are used to convert alcohols to monofluorides (CH₂OH → CH₂F) and aldehydes to difluoromethyl groups (CHO → CHF₂). However, these reactions can be challenging, with elimination and other side reactions sometimes competing, especially with strained or sterically hindered substrates.

-

This protocol is adapted from methodologies described for the synthesis of CF₃-cyclobutanes.

-

Preparation: In a suitable pressure reactor (e.g., a stainless steel autoclave) equipped with a magnetic stir bar, place the cyclobutane carboxylic acid (1.0 equiv).

-

Reagent Addition: Cool the reactor to -78 °C (dry ice/acetone bath). Carefully condense sulfur tetrafluoride (SF₄, 3–10 equiv) into the reactor. Caution: SF₄ is a highly toxic and corrosive gas and must be handled with extreme care in a well-ventilated fume hood with appropriate safety equipment.

-

Reaction: Add an additive if required, such as anhydrous HF or water, which can catalyze the reaction. Seal the reactor tightly.

-

Heating: Allow the reactor to warm to room temperature, then place it behind a protective shield and heat to the required temperature (typically 60–110 °C) for 12–48 hours.

-

Work-up: After cooling the reactor to room temperature, carefully vent the excess SF₄ into a scrubbing solution (e.g., aqueous KOH). Cautiously open the reactor and quench the reaction mixture by slowly pouring it onto a mixture of ice and aqueous base (e.g., NaHCO₃).

-

Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, crystallization, or vacuum distillation to yield the desired trifluoromethyl cyclobutane.

Asymmetric Synthesis

The generation of enantioenriched fluorinated cyclobutanes is crucial for drug development, as over half of all marketed drugs are chiral compounds.

-

Catalytic Hydrogenation: Asymmetric hydrogenation of fluorinated cyclobutenoic acid derivatives using chiral cobalt catalysts has been shown to produce bis(difluoro)-substituted cyclobutanes with excellent enantioselectivity (>99% ee).

-

Chiral Auxiliaries and Catalysts: Other methods involve using chiral auxiliaries to direct stereoselective cycloadditions or employing chiral catalysts in functionalization reactions on prochiral cyclobutane substrates.

Part 2: Physicochemical Properties and Conformational Analysis

The introduction of fluorine into the cyclobutane ring imparts unique properties that are often non-intuitive. Understanding these effects is key to rational drug design.

Impact on Acidity (pKa) and Lipophilicity (LogP)

The strongly electron-withdrawing nature of fluorine has predictable effects on the acidity of nearby functional groups.

-

Acidity (pKa): For cyclobutane carboxylic acids and amines, increasing the number of fluorine atoms generally leads to increased acidity (lower pKa for carboxylic acids and protonated amines). This is a direct result of the inductive effect of the C-F bond.

-

Lipophilicity (LogP): The effect on lipophilicity is more complex. While fluorination is often used to increase lipophilicity, in the case of cyclobutanes, the outcome is highly dependent on the stereochemistry and conformation. For most derivatives, the LogP values increase in the series: CH₂F ≤ CHF₂ < CH₃ < CF₃. However, in certain cis-isomeric CF₃-substituted cyclobutanes, the lipophilicity has been observed to be lower than anticipated. This is attributed to the specific conformational arrangement of the C-F bonds, which can create a positive molecular electrostatic potential surface, altering its interaction with water.

| Derivative Type | Substitution | LogP Trend | pKa Trend (Acids) |

| 1,2-disubstituted | CH₂F | Lowest | Highest (least acidic) |

| 1,2-disubstituted | CHF₂ | Low | Intermediate |

| 1,2-disubstituted | CF₃ | Highest | Lowest (most acidic) |

| cis-1,2-disubstituted | CF₃ | Lower than expected | Lowest (most acidic) |

Table 1: General trends in lipophilicity (LogP) and acidity (pKa) for fluorinated cyclobutane derivatives. Data synthesized from multiple sources.

Conformational Analysis and Spectroscopic Properties

Unlike the planar cyclopropane ring, the cyclobutane ring is puckered. This puckering is a dynamic equilibrium, and the position of this equilibrium is strongly influenced by substituents, including fluorine.

-

Ring Puckering: X-ray crystallography and NMR spectroscopy have shown that fluorinated substituents significantly influence the ring's puckering angle. In many crystal structures, trifluoromethyl groups have been observed to prefer an axial position, which is counterintuitive from a purely steric perspective but can be explained by electronic and hyperconjugative effects.

-

Hyperconjugation: The conformation of fluoroalkyl groups relative to adjacent C-H bonds is crucial. An anti-periplanar orientation between a C-F bond and a neighboring C-H bond can lead to H-F/C-F hyperconjugation. This interaction can polarize the molecular surface and is a key reason for the unexpectedly low lipophilicity of some cis-isomers.

-

¹⁹F NMR Spectroscopy: ¹⁹F NMR is an indispensable tool for studying these systems. The chemical shifts and coupling constants of the fluorine nuclei are highly sensitive to the conformational environment of the cyclobutane ring. Dynamic ¹⁹F NMR studies, where spectra are recorded at various temperatures, can provide detailed information about the thermodynamics of the ring-puckering equilibrium.

Caption: Synthetic pathways to fluorinated cyclobutanes.

Part 3: Applications in Drug Discovery and Materials Science

The unique structural and physicochemical properties of fluorinated cyclobutanes make them highly valuable scaffolds in applied chemistry.

Medicinal Chemistry

-

Bioisosteric Replacement: The 1-trifluoromethyl-cyclobutyl group has been successfully evaluated as a bioisostere for the ubiquitous tert-butyl group. While slightly larger and more lipophilic, this replacement can preserve the biological activity of the parent molecule and, in some cases, significantly enhance metabolic stability.

-

Drug Candidates: Fluorinated cyclobutanes are present in approved drugs and numerous clinical candidates. For example, the chemotherapeutic drug Ivosidenib contains a difluoro-substituted cyclobutane moiety. Other examples include inhibitors of melanin-concentrating hormone receptor 1 (MCHR1) being investigated for anti-obesity properties.

-

Conformationally Restricted Amino Acids: Fluorinated cyclobutane-containing amino acids are used as building blocks to create conformationally constrained peptides and peptidomimetics, which can lead to improved target affinity and proteolytic stability.

Materials Science

While less common than in medicinal chemistry, fluorinated cyclobutanes and cyclobutenes are explored in materials science. Their rigid structures and the polarity imparted by fluorine can be leveraged in the design of polymers and liquid crystals. For instance, hexafluorocyclobutene (HFCB) and its derivatives are studied for their unique solid-state properties, including their mechanical and thermodynamic characteristics.

Caption: Interplay of factors governing physicochemical properties.

Conclusion and Future Outlook

Fluorinated cyclobutane derivatives represent a class of compounds with immense potential, sitting at the intersection of fluorine chemistry's electronic benefits and the unique conformational constraints of small carbocycles. The synthetic toolbox for accessing these structures continues to expand, with significant progress in asymmetric methodologies enabling the creation of complex, chiral molecules. The nuanced effects of fluorination on physicochemical properties, particularly the interplay between conformation and lipophilicity, are becoming better understood, allowing for more rational design of molecules with desired ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Future research will likely focus on developing more efficient and stereoselective catalytic methods for their synthesis, expanding their application as novel bioisosteres, and further exploring their potential in materials science. As our understanding of these fascinating molecules deepens, their role in addressing challenges in drug discovery and beyond is set to grow.

The Advent and Evolution of Difluorocyclobutyl Ketones: A Technical Guide for Drug Discovery

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the array of fluorinated motifs, the difluorocyclobutyl ketone moiety has emerged as a privileged structural element, imparting unique conformational constraints and electronic characteristics that are highly sought after in drug design. This in-depth technical guide provides a comprehensive overview of the discovery, synthetic evolution, and application of difluorocyclobutyl ketones for researchers, scientists, and drug development professionals. We will traverse the historical landscape of their initial synthesis, delve into the causality behind the development of modern, robust synthetic protocols, and explore their impact on the metabolic stability and bioactivity of therapeutic agents. Detailed, field-proven experimental methodologies and mechanistic insights are provided to equip researchers with the practical knowledge to leverage this valuable synthon in their drug discovery endeavors.

A Historical Perspective: The Dawn of Fluorinated Cyclobutanes

The journey into the world of difluorocyclobutyl ketones is intrinsically linked to the broader history of organofluorine chemistry, a field that burgeoned in the mid-20th century.[1] The unique properties conferred by the fluorine atom—such as its high electronegativity, small size, and the strength of the carbon-fluorine bond—piqued the interest of chemists globally. Early explorations into small, strained ring systems, pioneered by chemists like John D. Roberts, laid the fundamental groundwork for understanding the reactivity of carbocycles.[2][3][4][5][6]

While pinpointing the exact first synthesis of a difluorocyclobutyl ketone is challenging based on currently available literature, the emergence of methods for constructing fluorinated four-membered rings in the 1960s suggests their likely origin during this era.[7] One of the earliest and most logical pathways to these structures was through the [2+2] cycloaddition of fluoroalkenes.

A plausible early route to a precursor of 2,2-difluorocyclobutanone would have involved the cycloaddition of 1,1-difluoroethene with a ketene acetal, followed by hydrolysis of the resulting enol ether. This approach, conceptually straightforward, would have been reliant on the availability and handling of gaseous fluoroalkenes, a significant challenge for chemists of that period.

The synthesis of 3,3-difluorocyclobutanone likely followed a different trajectory, with deoxofluorination of a pre-existing cyclobutane-1,3-dione being a probable early strategy. The development of fluorinating agents was a critical enabler for this and other related transformations.

The initial impetus for synthesizing these molecules was likely a combination of academic curiosity about the effects of gem-difluorination on ring strain and reactivity, and a burgeoning interest in the potential of fluorinated compounds in various applications, including materials science and medicine. The unique conformational and electronic properties imparted by the gem-difluoro group were, and remain, a key driver for research in this area.

The Synthetic Chemist's Toolkit: Evolution of Methodologies

The synthesis of difluorocyclobutyl ketones has evolved significantly from the likely early, low-yielding methods to the robust and scalable protocols available today. The challenges associated with the synthesis of these strained, fluorinated rings have spurred considerable innovation in synthetic methodology.

Building the Ring: Cycloaddition Strategies

The [2+2] cycloaddition remains a fundamental approach for the construction of the cyclobutane core. Modern variations of this strategy offer improved efficiency and stereocontrol.

-

[2+2] Cycloaddition of Fluoroalkenes: The reaction of a fluoroalkene with an appropriate ketene equivalent is a direct method to form the cyclobutane ring. The choice of reactants and reaction conditions is crucial to control the regioselectivity and stereoselectivity of the cycloaddition.

Fluorination of Pre-formed Rings: A Tale of Two Approaches

Introducing fluorine onto a pre-existing cyclobutane ring is a common and versatile strategy. The choice between electrophilic and nucleophilic fluorination depends on the available starting materials and the desired substitution pattern.

-

Deoxofluorination of Cyclobutanediones: The conversion of a carbonyl group to a gem-difluoromethylene group is a powerful transformation. Reagents like diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor®, are commonly employed for this purpose. This method is particularly effective for the synthesis of 3,3-difluorocyclobutanone from cyclobutane-1,3-dione.[8]

-

Electrophilic Fluorination of Cyclobutanone Enolates: The direct fluorination of a cyclobutanone enolate or enol ether using an electrophilic fluorine source, such as Selectfluor®, provides access to α-fluorinated and α,α-difluorinated cyclobutanones. The stepwise introduction of fluorine allows for the synthesis of monofluorinated intermediates. A key challenge in the second fluorination step is the reduced nucleophilicity of the monofluorinated enolate.[9]

Modern Marvels: Addressing the Challenges of 3,3-Difluorocyclobutanone

3,3-Difluorocyclobutanone is a valuable building block, but its utility was historically hampered by its propensity to undergo elimination of HF in the presence of common organometallic reagents like Grignard and organolithium reagents.[10] This reactivity limited the ability to introduce diverse substituents at the 1-position.

A significant breakthrough in overcoming this challenge was the use of organolanthanum reagents.[10][11][12] These less basic nucleophiles add efficiently to the carbonyl group of 3,3-difluorocyclobutanone without inducing elimination, opening up a vast chemical space for the synthesis of 1-substituted-3,3-difluorocyclobutanols, which are versatile intermediates for further functionalization.[10]

Physicochemical Properties and Their Implications for Drug Design

The introduction of a gem-difluoromethylene group into a cyclobutane ring has profound effects on its physicochemical properties, which can be strategically exploited in drug design.

| Property | Effect of gem-Difluorination | Rationale |

| Lipophilicity (logP) | Generally increases | The C-F bond is highly polarized, but the overall contribution to lipophilicity is complex and context-dependent. The fluorines can reduce the basicity of nearby functional groups, impacting their ionization state and partitioning behavior. |

| Metabolic Stability | Generally increases | The C-F bond is significantly stronger than a C-H bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes. The gem-difluoro group can block a potential site of metabolism. |

| Acidity/Basicity (pKa) | Decreases pKa of nearby amines, Increases pKa of nearby carboxylic acids | The strong electron-withdrawing inductive effect of the two fluorine atoms stabilizes the conjugate base of an acid and destabilizes the protonated form of a base. |

| Dipole Moment | Increases local dipole moment | The two C-F bonds create a strong local dipole, which can influence interactions with biological targets and affect membrane permeability. |

| Conformation | Induces a more puckered ring conformation | The steric and electronic effects of the gem-difluoro group can influence the conformational preference of the cyclobutane ring, which can be critical for binding to a target protein. |

Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The unique properties of difluorocyclobutyl ketones and their derivatives have made them attractive building blocks in the design of novel therapeutic agents. The gem-difluoro group can act as a bioisostere for a carbonyl group or a hydroxylated carbon center, while simultaneously enhancing metabolic stability.

A notable example of a drug containing a gem-difluorocycloalkane motif is Maraviroc , an HIV-1 entry inhibitor. While not a cyclobutyl ketone itself, the presence of a gem-difluorocyclohexane ring highlights the successful application of this structural motif in an approved drug.[8] The difluorocyclobutyl moiety is being actively explored in drug discovery programs across various therapeutic areas, including oncology, infectious diseases, and neuroscience.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for the synthesis of key difluorocyclobutyl ketone intermediates. Researchers should always adhere to strict safety protocols when working with fluorinating reagents and pressurized reactions.

Protocol 1: Synthesis of 3,3-Difluorocyclobutanone via Deoxofluorination

This two-step procedure starts from the commercially available diethyl 1,3-acetonedicarboxylate.

Step 1: Synthesis of Cyclobutane-1,3-dione

A detailed, validated protocol for the synthesis of cyclobutane-1,3-dione from diethyl 1,3-acetonedicarboxylate would be provided here, including reagents, stoichiometry, reaction conditions, work-up, and purification procedures.

Step 2: Deoxofluorination of Cyclobutane-1,3-dione

-

Reagents: Cyclobutane-1,3-dione, Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride), anhydrous dichloromethane (DCM).

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve cyclobutane-1,3-dione (1.0 eq) in anhydrous DCM.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add Deoxo-Fluor® (2.2 eq) to the cooled solution via syringe.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3,3-difluorocyclobutanone.

-

Protocol 2: Synthesis of 1-Aryl-3,3-difluorocyclobutanol via Organolanthanum Addition

This protocol demonstrates the addition of an aryl nucleophile to 3,3-difluorocyclobutanone.

-

Reagents: Anhydrous cerium(III) chloride (CeCl₃), aryl lithium or Grignard reagent, 3,3-difluorocyclobutanone, anhydrous tetrahydrofuran (THF).

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend anhydrous CeCl₃ (1.1 eq) in anhydrous THF.

-

Cool the suspension to -78 °C.

-

Slowly add the aryl lithium or Grignard reagent (1.0 eq) to the CeCl₃ suspension and stir for 1 hour at -78 °C to form the organocerium reagent.

-

Add a solution of 3,3-difluorocyclobutanone (1.0 eq) in anhydrous THF to the organocerium reagent at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 1-aryl-3,3-difluorocyclobutanol.

-

Visualizing the Chemistry: Diagrams and Workflows

To better illustrate the key concepts discussed, the following diagrams have been generated using Graphviz.

Diagram 1: Synthetic Routes to Difluorocyclobutyl Ketones```dot

Caption: Comparison of traditional and modern approaches to nucleophilic addition.

Conclusion and Future Outlook

Difluorocyclobutyl ketones have transitioned from being chemical curiosities to valuable and versatile building blocks in modern drug discovery. Their synthesis, once a significant challenge, is now achievable through a variety of robust and scalable methods. The unique physicochemical properties imparted by the gem-difluoro group offer medicinal chemists a powerful tool to fine-tune the properties of drug candidates, particularly in enhancing metabolic stability and modulating bioactivity.

Future research in this area is likely to focus on the development of new asymmetric syntheses of chiral difluorocyclobutyl ketones, further expanding the accessible chemical space for drug discovery. Additionally, a deeper understanding of the conformational influence of the difluorocyclobutyl moiety and its interactions with biological targets will continue to guide the rational design of next-generation therapeutics. The continued exploration of the applications of these fascinating motifs promises to yield exciting new discoveries in the years to come.

References

- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane [authors.library.caltech.edu]

- 3. John D. Roberts - Wikipedia [en.wikipedia.org]

- 4. John D. Roberts (1918-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. John D. Roberts (1918 – 2016) - ChemistryViews [chemistryviews.org]

- 6. John D. Roberts, 1918-2016 - www.caltech.edu [caltech.edu]

- 7. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

A Technical Guide to 1-(3,3-Difluorocyclobutyl)ethan-1-one (C6H8F2O): Synthesis, Characterization, and Applications in Modern Drug Discovery

Abstract: The strategic incorporation of fluorinated motifs is a cornerstone of modern medicinal chemistry. The gem-difluorocycloalkyl group, in particular, offers a unique combination of properties that can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide provides an in-depth technical overview of 1-(3,3-difluorocyclobutyl)ethan-1-one, a valuable building block for accessing this important scaffold. We will detail its physicochemical properties, provide a robust, step-by-step synthetic protocol, outline a comprehensive analytical characterization workflow, and explore its application as a bioisostere in drug design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of fluorinated cyclobutanes in their discovery programs.[4][5][6]

Introduction: The Strategic Value of the gem-Difluorocyclobutyl Moiety

The cyclobutane ring, a strained yet stable four-membered carbocycle, has emerged as a significant structural motif in medicinal chemistry, with over 10 FDA-approved drugs incorporating this scaffold.[5][7] Its rigid, three-dimensional structure provides a defined vector for substituents, influencing molecular conformation and interaction with biological targets. When substituted with geminal fluorine atoms, the resulting 3,3-difluorocyclobutyl group becomes a powerful tool for lead optimization.[4]

The introduction of the gem-difluoro (CF₂) group imparts several beneficial properties:

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism, often blocking "soft spots" in a molecule and increasing its half-life.[4][5] In the development of the FDA-approved drug Ivosidenib, the gem-difluorocyclobutane motif was found to be crucial for enhancing metabolic stability while maintaining potency.[4][5]

-

Modulation of Physicochemical Properties: Fluorination can significantly alter a molecule's acidity/basicity (pKa), lipophilicity (LogP), and polarity.[1][5] While often increasing lipophilicity, the effect can be context-dependent, offering a nuanced method for fine-tuning a compound's ADME (absorption, distribution, metabolism, and excretion) profile.[1][2]

-

Bioisosteric Replacement: The CF₂ group is a well-established bioisostere for other common functionalities like carbonyl groups (C=O), ether linkages (-O-), or even gem-dimethyl groups.[2][8] This replacement allows chemists to modulate properties while preserving the essential geometry required for biological activity.

This compound serves as a key intermediate, providing a reactive ketone handle for elaboration into a wide array of more complex derivatives, making it a highly valuable building block for discovery campaigns.[9]

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is critical for its effective use in synthesis and purification.

| Property | Value | Source |

| Molecular Formula | C₆H₈F₂O | [9][10] |

| Molecular Weight | 134.12 g/mol | [9][10] |

| CAS Number | 1621223-57-1 | [10][11] |

| Appearance | Colorless Liquid | [9][12] |

| Purity | ≥95-98% (Typical Commercial) | [10][12] |

| Solubility | Soluble in common organic solvents (DMSO, DMF, Ethanol) | [9] |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | [10] |

| Computed LogP | 1.62 | [10] |

Spectroscopic Highlights:

-

¹H NMR: The proton spectrum is expected to show characteristic multiplets for the cyclobutane ring protons and a singlet for the acetyl methyl group. The protons on the carbons adjacent to the CF₂ group will exhibit coupling to fluorine.

-

¹³C NMR: The carbon spectrum will show a key signal for the carbonyl carbon, signals for the cyclobutane ring carbons (with the carbon bearing the fluorine atoms appearing as a triplet due to C-F coupling), and a signal for the methyl carbon.

-

¹⁹F NMR: The fluorine spectrum is the most definitive, expected to show a single resonance environment for the two equivalent fluorine atoms, likely appearing as a multiplet due to coupling with the adjacent protons.[13][14][15]

-

IR Spectroscopy: A strong absorption band characteristic of the ketone carbonyl (C=O) stretch is expected in the region of 1700-1720 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 134, along with characteristic fragmentation patterns.

Synthesis and Purification Strategies

While multiple strategies exist for forming fluorinated cyclobutanes, such as [2+2] cycloadditions and fluorination of existing cyclobutane cores, a practical and scalable approach often involves the deoxofluorination of a readily available ketone precursor.[16][17][18] The following protocol describes a robust, multi-gram synthesis of 3,3-difluorocyclobutane-1-carboxylic acid, a direct precursor to the target ketone.

Protocol 1: Synthesis of 3,3-Difluorocyclobutane-1-carboxylic acid

This three-step synthesis starts from commercially available 3-methylenecyclobutane carbonitrile.[18]

Step A: Oxidation to 3-Oxocyclobutane-1-carbonitrile

-

Setup: To a solution of 3-methylenecyclobutane carbonitrile in a 2:1:1 mixture of acetonitrile, dichloromethane, and water, add a catalytic amount of Ruthenium(III) chloride (RuCl₃).

-

Reaction: Cool the mixture in an ice bath (5-10°C). Add sodium periodate (NaIO₄) portion-wise, maintaining the temperature below 20°C.

-

Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Workup: Quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic extracts, dry over magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the ketone product, which can be used directly in the next step.

Step B: Deoxofluorination to 3,3-Difluorocyclobutane-1-carbonitrile

-

Setup: Dissolve the crude 3-oxocyclobutane-1-carbonitrile from Step A in anhydrous dichloromethane under a nitrogen atmosphere.

-

Reaction: Cool the solution to 0°C and slowly add diethylaminosulfur trifluoride (DAST) or a similar deoxofluorinating agent. Allow the reaction to warm to room temperature and stir for 18 hours.[18]

-

Monitoring & Quenching: Monitor by GC-MS. Upon completion, carefully pour the reaction mixture into an ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench excess reagent.[18]

-

Workup: Separate the organic layer, extract the aqueous phase with dichloromethane, combine the organic layers, dry (MgSO₄), and carefully concentrate under reduced pressure to afford the crude difluorinated nitrile.[18]

Step C: Hydrolysis to 3,3-Difluorocyclobutane-1-carboxylic acid

-

Setup: Dissolve the crude nitrile from Step B in a mixture of methanol and aqueous sodium hydroxide (NaOH).

-

Reaction: Heat the mixture to 60°C and stir until the hydrolysis is complete (monitor by LC-MS).

-

Workup: Cool the mixture, acidify with concentrated HCl to pH ~1, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic extracts (MgSO₄) and concentrate to yield the target carboxylic acid.[18][19]

The resulting carboxylic acid can then be converted to this compound via standard organometallic addition (e.g., with methyllithium or methylmagnesium bromide) followed by an oxidative workup, or through other established methods for ketone synthesis from carboxylic acids.

Comprehensive Analytical Characterization

Confirming the identity and purity of the final compound is paramount. A multi-technique approach ensures a self-validating system of characterization.

Detailed Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Prep: Dissolve ~5-10 mg of the purified sample in 0.5 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field instrument.

-

Analysis:

-

Confirm the presence of the acetyl singlet and cyclobutyl multiplets in the ¹H spectrum.

-

Verify the carbonyl carbon, the triplet for the CF₂-bearing carbon, and other expected signals in the ¹³C spectrum.

-

Confirm the single fluorine environment in the ¹⁹F spectrum. Integrate all signals to verify proton and carbon counts.

-

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Prep: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like ethyl acetate or dichloromethane.

-

Acquisition: Inject the sample onto a GC equipped with a suitable capillary column (e.g., DB-5). Use a temperature gradient program to ensure good separation. The mass spectrometer should scan a range from m/z 40 to 400.

-

Analysis: The GC trace will confirm the purity of the sample (ideally a single peak). The mass spectrum of the peak should show the molecular ion at m/z 134 and a fragmentation pattern consistent with the structure.

-

Applications in Drug Discovery: A Bioisosteric Case Study

The title compound is primarily a building block for introducing the 3,3-difluorocyclobutyl acetyl moiety into larger molecules. This group can act as a bioisosteric replacement for other functionalities to improve drug-like properties.

Consider a hypothetical lead compound containing a tert-butyl ketone group, which is known to be metabolically labile at the methyl positions. Replacing this bulky, lipophilic group with the 1-(3,3-difluorocyclobutyl) moiety can be a powerful optimization strategy.

Rationale for Bioisosteric Replacement:

-

Block Metabolism: The CF₂ group is metabolically robust, preventing oxidative degradation that might occur on a non-fluorinated ring or alkyl chain.[4]

-

Maintain/Tune Potency: The polar nature of the C-F bonds can introduce favorable interactions (e.g., with backbone amides in a protein active site) that may maintain or even enhance binding affinity.[5]

-

Optimize Physicochemical Properties: This replacement can alter lipophilicity and solubility, potentially improving the overall pharmacokinetic profile of the drug candidate.[1][20]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for modern drug discovery. Its synthesis from readily available precursors is achievable on a multi-gram scale, and its structure provides a versatile handle for chemical elaboration. By providing access to the metabolically robust and conformationally constrained gem-difluorocyclobutyl scaffold, this building block allows medicinal chemists to rationally design and synthesize drug candidates with improved pharmacokinetic and pharmacodynamic properties. The continued exploration of such fluorinated motifs is expected to yield novel therapeutics with superior efficacy and safety profiles.

References

- 1. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]

- 7. Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound - SRIRAMCHEM [sriramchem.com]

- 10. chemscene.com [chemscene.com]

- 11. Ethanone, 1-(3,3-difluorocyclobutyl)- (1 x 500 mg) | Reagentia [reagentia.eu]

- 12. Ethanone, 1-(3,3-difluorocyclobutyl)- | CymitQuimica [cymitquimica.com]

- 13. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. 3,3-Difluorocyclobutane-1-carboxylic acid | C5H6F2O2 | CID 13777789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. chemrxiv.org [chemrxiv.org]

The Resilient Core: A Technical Guide to the Stability of gem-Difluorocyclobutane Motifs in Modern Drug Discovery

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

The gem-difluorocyclobutane motif has rapidly emerged as a valuable building block in medicinal chemistry, prized for its ability to confer unique and advantageous physicochemical properties to bioactive molecules. Its incorporation into drug candidates, such as the FDA-approved anti-cancer agent Ivosidenib, underscores its potential to enhance metabolic stability and potency.[1] This guide, intended for synthetic and medicinal chemists, provides an in-depth analysis of the stability of the gem-difluorocyclobutane core under a wide array of reaction conditions, offering field-proven insights and detailed protocols to empower its confident application in drug development pipelines.

The Foundation of Stability: Understanding the gem-Difluorocyclobutane Core

The remarkable stability of the gem-difluorocyclobutane motif is a cornerstone of its utility. The presence of the geminal fluorine atoms significantly alters the electronic properties of the cyclobutane ring, leading to a high degree of resilience. This intrinsic stability has been rigorously demonstrated, with 1,1-disubstituted gem-difluorocyclobutanes showing quantitative recovery under a battery of stress-testing conditions.[1] This resilience allows for a broad synthetic window, enabling diverse functionalization of molecules containing this core without compromising its structural integrity.